molecular formula C18H13ClF3N5O B12407320 Anticancer agent 71

Anticancer agent 71

Cat. No.: B12407320
M. Wt: 407.8 g/mol
InChI Key: HQDVZDXIFMCLAZ-UHFFFAOYSA-N
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Description

. This compound has been studied for its antiproliferative activity and its potential to be developed into an effective chemotherapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anticancer agent 71 involves the preparation of diphenyl-N-heteroaromatic compounds. The favorable 2H-1,2,3-triazole compound 4a is optimized, leading to the discovery of compounds 4b and 4c with more potent antimigratory and antiproliferative activities . The synthetic route typically involves the use of azide and alkyne building blocks, which undergo a cycloaddition reaction to form the triazole ring .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using the same cycloaddition reaction, with optimization for yield and purity. The reaction conditions would need to be carefully controlled to ensure the formation of the desired product without significant by-products.

Chemical Reactions Analysis

Types of Reactions

Anticancer agent 71 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially enhancing its anticancer activity.

    Reduction: This reaction can be used to modify the compound’s structure, potentially improving its stability and efficacy.

    Substitution: This reaction can introduce new functional groups into the compound, potentially enhancing its binding affinity to target proteins.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions include modified versions of this compound with enhanced anticancer activity, stability, and binding affinity. These modifications can lead to the development of more potent derivatives of the compound.

Scientific Research Applications

Anticancer agent 71 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying the synthesis and reactivity of triazole-containing molecules.

    Biology: Studied for its ability to induce apoptosis and arrest the cell cycle in cancer cells.

    Medicine: Investigated as a potential chemotherapeutic agent for treating various types of cancer.

    Industry: Potentially used in the development of new anticancer drugs and therapies

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Anticancer agent 71 include other diphenyl-N-heteroaromatic compounds, such as:

Uniqueness

This compound is unique due to its specific mechanism of action, targeting the G2/M phase of the cell cycle and inducing apoptosis through multiple pathways. Its structure allows for modifications that can enhance its anticancer activity, making it a promising candidate for further development as a chemotherapeutic agent.

Properties

Molecular Formula

C18H13ClF3N5O

Molecular Weight

407.8 g/mol

IUPAC Name

1-(2-amino-6-phenylpyrimidin-4-yl)-3-[4-chloro-3-(trifluoromethyl)phenyl]urea

InChI

InChI=1S/C18H13ClF3N5O/c19-13-7-6-11(8-12(13)18(20,21)22)24-17(28)27-15-9-14(25-16(23)26-15)10-4-2-1-3-5-10/h1-9H,(H4,23,24,25,26,27,28)

InChI Key

HQDVZDXIFMCLAZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F

Origin of Product

United States

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